

Cross-Species Pharmacokinetic Profile of AMG-221: A Comparative Guide

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Compound of Interest

Compound Name: *Amg-221*

Cat. No.: *B1667031*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of **AMG-221**, an inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), across multiple species: mouse, rat, monkey, and human. The data presented herein is essential for the translation of preclinical findings to clinical drug development.

Cross-Species Comparison of AMG-221 Pharmacokinetics

The pharmacokinetic parameters of **AMG-221** have been evaluated in various preclinical species and in humans. The following table summarizes the available quantitative data, offering a side-by-side comparison to facilitate cross-species analysis.

Species	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t _{1/2} (h)	CL (mL/min/kg)	Vss (L/kg)	F (%)
Mouse	2 mg/kg	IV	-	-	-	1.1	56	-	-
10 mg/kg	PO	-	-	-	1.4	-	-	18	-
Rat (Sprague-Dawley)	2 mg/kg	IV	-	-	-	1.8	31	3.8	-
10 mg/kg	PO	-	-	-	1.9	-	-	29	-
Monkey (Cynomolgus)	Data not available	-	-	-	-	-	-	-	-
Human (Healthy Obese)	3 mg	PO	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
30 mg	PO	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
100 mg	PO	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

availa	availa	availa	availa	availa	availa	availa
ble	ble	ble	ble	ble	ble	ble

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC: Area under the plasma concentration-time curve; t_{1/2}: Terminal half-life; CL: Clearance; V_{ss}: Volume of distribution at steady state; F: Bioavailability; IV: Intravenous; PO: Oral.

AMG-221 is extensively metabolized, with eight common oxidation products identified across rats, mice, dogs, monkeys, and humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the key experimental protocols employed in the evaluation of **AMG-221**.

Animal Studies (Mouse and Rat)

- Animals: Male Sprague-Dawley rats and mice were used in the pharmacokinetic studies.
- Dosing:
 - Intravenous (IV): **AMG-221** was administered as a single bolus injection at a dose of 2 mg/kg.
 - Oral (PO): **AMG-221** was administered by oral gavage at a dose of 10 mg/kg.
- Sample Collection: Blood samples were collected at predetermined time points post-administration.
- Bioanalysis: Plasma concentrations of **AMG-221** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

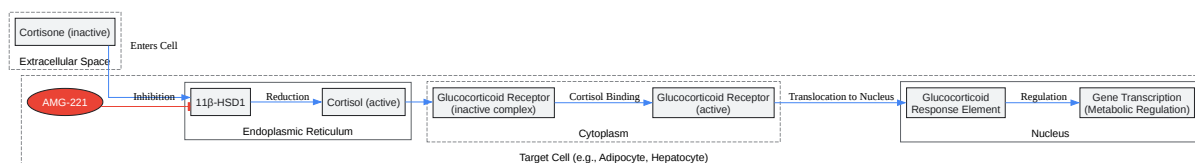
Human Clinical Trial

- Subjects: Healthy, obese subjects were enrolled in a single-dose study.
- Dosing: Single oral doses of 3 mg, 30 mg, or 100 mg of **AMG-221** were administered.

- Sample Collection: Serial blood samples were collected from subjects to characterize the pharmacokinetic profile.
- Bioanalysis: Plasma concentrations of **AMG-221** were quantified using a validated LC-MS/MS method.

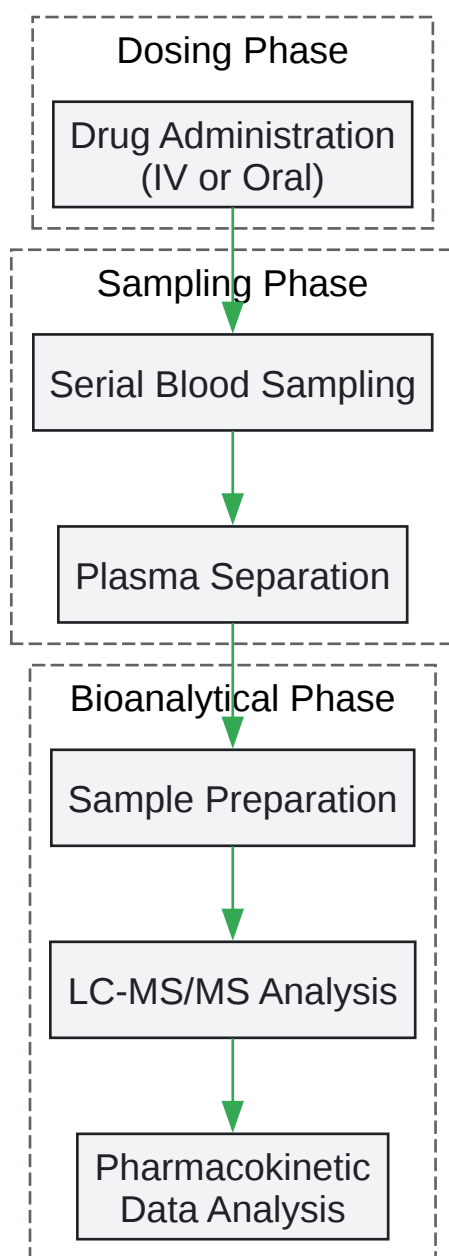
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.



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Caption: Mechanism of action of **AMG-221** in inhibiting the 11β-HSD1 signaling pathway.



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Caption: General experimental workflow for pharmacokinetic studies of **AMG-221**.

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